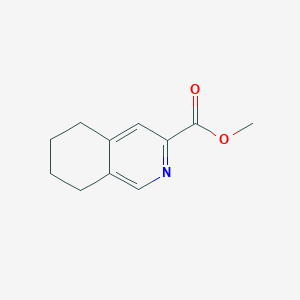![molecular formula C7H5ClN4 B11909047 6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
6-Chloropyrido[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a chlorine atom at the 6th position and an amino group at the 2nd position of the pyridopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[2,3-d]pyrimidin-2-amine typically involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization . Another method involves the reaction of 4-amino-6-chloropyrimidine-5-carbaldehyde, leading to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction efficiency and yield. For instance, starting from 2-aminonicotinonitrile, the process involves bromination, condensation, cyclization, and Dimroth rearrangement . This method is advantageous due to its high yield and reduced formation of undesirable by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Cyclization Agents: Such as formic acid and triethyl orthoformate for cyclization reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Material Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Research: It has shown potential as an antitubercular agent, with derivatives displaying significant activity against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 6-Chloropyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions inhibit the activity of these enzymes, thereby affecting various cellular pathways involved in cell proliferation and survival . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidin-2-amine: Similar in structure but with a bromine atom instead of chlorine.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: Differing by the presence of an amino group at the 7th position.
Uniqueness
6-Chloropyrido[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various biologically active compounds highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C7H5ClN4 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloropyrido[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12) |
InChI Key |
VXPBGKZZGVEBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)










![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
